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molecular formula C26H18S2 B8514849 9,10-Bis(phenylsulfanyl)anthracene CAS No. 38701-90-5

9,10-Bis(phenylsulfanyl)anthracene

Cat. No. B8514849
M. Wt: 394.6 g/mol
InChI Key: FYEZXRCDKCOJPP-UHFFFAOYSA-N
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Patent
US04760013

Procedure details

Potassium hydroxide (19.6 g) and thiophenol (35.5 ml) were heated at 170 degrees C. in dimethylacetamide for two hours. 9,10-dibromoanthracene (37.5 g) was added and the mixture heated at 170 degrees C. an additional two hours. (The corresponding dichloro compound has also been used successfully.) The mixture was quenched with water and the precipitate recrystallized from chloroform/ethanol to give DTPA.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
35.5 mL
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[C:11]1[C:12]2[C:17]([C:18](Br)=[C:19]3[C:24]=1[CH:23]=[CH:22][CH:21]=[CH:20]3)=[CH:16][CH:15]=[CH:14][CH:13]=2>CC(N(C)C)=O>[S:9]([C:11]1[C:12]2[C:17]([C:18]([S:9][C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=3)=[C:19]3[C:24]=1[CH:23]=[CH:22][CH:21]=[CH:20]3)=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
37.5 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
Step Three
Name
dichloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an additional two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
) The mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
the precipitate recrystallized from chloroform/ethanol

Outcomes

Product
Name
Type
product
Smiles
S(C1=CC=CC=C1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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